4-(cyclohexylmethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]-1,4-diazepane-1-carboxamide
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Overview
Description
4-(cyclohexylmethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]-1,4-diazepane-1-carboxamide is a synthetic organic compound with a complex structure that includes a diazepane ring, a cyclohexylmethyl group, and a pyrazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylmethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]-1,4-diazepane-1-carboxamide typically involves multiple steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Cyclohexylmethyl Group: This step often involves the alkylation of the diazepane ring with cyclohexylmethyl halides in the presence of a strong base like sodium hydride.
Attachment of the Pyrazole Moiety: The pyrazole group can be introduced via a condensation reaction between a pyrazole derivative and the diazepane intermediate, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the diazepane ring or the pyrazole moiety, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Cyclohexyl ketones or alcohols.
Reduction: Reduced diazepane or pyrazole derivatives.
Substitution: Various substituted diazepane or pyrazole compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(cyclohexylmethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]-1,4-diazepane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(cyclohexylmethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]-1,4-diazepane-1-carboxamide depends on its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(cyclohexylmethyl)-1,4-diazepane-1-carboxamide: Lacks the pyrazole moiety, potentially altering its biological activity.
N-[1-(1-methylpyrazol-3-yl)ethyl]-1,4-diazepane-1-carboxamide: Lacks the cyclohexylmethyl group, which may affect its chemical properties and reactivity.
Uniqueness
The presence of both the cyclohexylmethyl group and the pyrazole moiety in 4-(cyclohexylmethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]-1,4-diazepane-1-carboxamide makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-(cyclohexylmethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N5O/c1-16(18-9-12-22(2)21-18)20-19(25)24-11-6-10-23(13-14-24)15-17-7-4-3-5-8-17/h9,12,16-17H,3-8,10-11,13-15H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAPOXQNBBFQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)NC(=O)N2CCCN(CC2)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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